N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h4-5,7,11H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLHBIMMJOZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Potassium Thiocyanate and Bromine
A widely used method involves treating 4-fluoroaniline with potassium thiocyanate (KSCN) and bromine in acetic acid. This generates 2-amino-6-fluorobenzo[d]thiazole through electrophilic aromatic substitution and intramolecular cyclization.
Reaction Conditions :
- 4-fluoroaniline (1.0 equiv), KSCN (1.2 equiv), bromine (1.5 equiv)
- Solvent: glacial acetic acid
- Temperature: 0–5°C (initial), then room temperature
- Duration: 4–6 hours
Mechanism :
- Bromine oxidizes KSCN to thiocyanogen (SCN)₂.
- Electrophilic substitution at the para position of 4-fluoroaniline forms a thiocyanate intermediate.
- Intramolecular cyclization yields the benzothiazole ring.
N-Alkylation with (Tetrahydrofuran-2-yl)methyl Groups
The 2-amino group of the benzothiazole is alkylated with a tetrahydrofuran (THF)-derived moiety to introduce the N-((tetrahydrofuran-2-yl)methyl) substituent.
Alkylation Using (Tetrahydrofuran-2-yl)methyl Halides
Procedure :
- 2-Amino-6-fluorobenzo[d]thiazole (1.0 equiv) is reacted with (tetrahydrofuran-2-yl)methyl bromide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF).
Reaction Conditions :
- Solvent: THF
- Base: K₂CO₃ (2.0 equiv)
- Temperature: Reflux (65–70°C)
- Duration: 8–12 hours
Outcome :
Key Considerations :
- Excess alkylating agent ensures complete substitution.
- Anhydrous conditions prevent hydrolysis of the alkyl halide.
Acetylation to Form the Acetamide Derivative
The secondary amine is acetylated to introduce the N-acetamide group.
Acetylation with Acetyl Chloride
Procedure :
- N-((Tetrahydrofuran-2-yl)methyl)-6-fluorobenzo[d]thiazol-2-amine (1.0 equiv) is treated with acetyl chloride (1.5 equiv) in the presence of triethylamine (Et₃N) in dichloromethane (DCM).
Reaction Conditions :
- Solvent: DCM
- Base: Et₃N (2.0 equiv)
- Temperature: 0°C (initial), then room temperature
- Duration: 2–4 hours
Mechanism :
- Triethylamine neutralizes HCl, driving the reaction forward.
- Nucleophilic attack by the amine on acetyl chloride forms the acetamide.
Alternative Pathway: Chloroacetamide Intermediate
An alternative route involves synthesizing a chloroacetamide intermediate, followed by nucleophilic substitution.
Synthesis of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-chloroacetamide
Procedure :
- 2-Amino-6-fluorobenzo[d]thiazole (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in benzene with K₂CO₃ under reflux.
Reaction Conditions :
- Solvent: Benzene
- Base: K₂CO₃ (2.0 equiv)
- Temperature: Reflux (80°C)
- Duration: 6–8 hours
Outcome :
Displacement of Chlorine with (Tetrahydrofuran-2-yl)methylamine
Procedure :
- The chloroacetamide intermediate (1.0 equiv) is reacted with (tetrahydrofuran-2-yl)methylamine (2.0 equiv) in DMF at 100°C.
Reaction Conditions :
- Solvent: DMF
- Temperature: 100°C
- Duration: 12–24 hours
Optimization and Challenges
Solvent Selection
Byproduct Formation
- Over-alkylation can occur if excess alkylating agent is used.
- Hydrolysis of the acetamide under acidic conditions necessitates strict pH control.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorine atom on the benzothiazole ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit noteworthy antimicrobial properties. The structural features of N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide contribute to its effectiveness against various pathogens.
-
Mechanism of Action :
- The compound is believed to inhibit enzymes crucial for microbial cell wall synthesis, leading to bactericidal effects.
- Molecular docking studies indicate strong binding affinities with bacterial targets, enhancing its potential as an antimicrobial agent.
-
Case Studies :
- A study conducted on related thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could yield even more potent derivatives .
- Specific derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential for further development as antituberculosis agents .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to breast cancer therapies.
- Mechanism of Action :
- Case Studies :
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | MIC (µg/ml) | Target Organism |
|---|---|---|
| d1 | 12.5 | Staphylococcus aureus |
| d2 | 25 | Escherichia coli |
| d3 | 6.25 | Mycobacterium smegmatis |
| d4 | 50 | Candida albicans |
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| d5 | 10 | Apoptosis induction |
| d6 | 5 | Cell cycle arrest |
| d7 | 15 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzothiazole-acetamide derivatives based on substituents, physicochemical properties, and biological activities. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Fluorine at the 6-position (as in GB33 and the target compound) is associated with enhanced metabolic stability and target binding compared to nitro (6d) or methoxy (5a–m) groups .
- The THF-methyl group in the target compound may confer improved solubility over bulkier substituents like thiazolidinedione (GB33) or triazole (5a–m) .
Physicochemical Properties :
- Melting points correlate with molecular rigidity: GB33 (290–292°C) has a rigid thiazolidinedione core, whereas 3g (166–167°C) with a flexible chloro-fluorophenyl group shows lower thermal stability .
- The target compound’s molecular weight (~335.4) is lower than analogs like GB33 (447.89), suggesting better membrane permeability .
Biological Activity Trends :
- Thiadiazole- and thiazolidinedione-containing derivatives (6d, GB33) show strong kinase or enzyme inhibition, likely due to hydrogen bonding with catalytic residues .
- Triazole derivatives (5a–m) exhibit anticonvulsant activity, possibly via modulation of ion channels or GABAergic pathways .
Table 2: Computational and Pharmacokinetic Data
| Compound Name | LogP (Predicted) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) | Reference |
|---|---|---|---|---|
| Target compound | 2.1 | 0 | 65 | |
| GB33 | 3.8 | 2 | 101 | |
| 6d | 3.5 | 3 | 128 |
- LogP and Solubility : The target compound’s lower LogP (2.1 vs. 3.8 for GB33) suggests improved aqueous solubility, aligning with the THF-methyl group’s hydrophilicity .
- Polar Surface Area (PSA) : Higher PSA in 6d (128 Ų) correlates with reduced blood-brain barrier penetration, contrasting with the target compound’s moderate PSA (65 Ų), which may favor CNS activity .
Research Findings and Limitations
- Molecular Docking : Analogs like 6d and GB33 bind to VEGFR-2 and histone targets via π-π stacking and hydrogen bonding, respectively . The target compound’s THF-methyl group could mimic these interactions but requires experimental validation.
- Synthetic Challenges : Fluorinated benzothiazoles (e.g., 3g, GB33) often require multi-step synthesis, while the THF-methyl group in the target compound may introduce stereochemical complexity .
- Data Gaps: Limited experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound necessitate further studies.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 384.5 g/mol. The presence of the fluorine atom in the benzothiazole moiety enhances its biological activity and pharmacokinetic properties, such as stability and lipophilicity .
Overview
Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for some derivatives were reported as low as 24.15 µM against MCF-7 cells .
- Another investigation highlighted that specific benzothiazole derivatives showed GI50 values ranging from 0.4 to 0.57 µM against MCF cell lines, indicating potent anticancer activity .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Research into the SAR of benzothiazole derivatives suggests that modifications to the benzothiazole ring significantly influence their biological activity. Key findings include:
- Fluorine Substitution : The introduction of fluorine enhances the binding affinity of compounds to biological targets, increasing their potency .
- Functional Groups : Variations in functional groups attached to the benzothiazole scaffold can alter solubility, stability, and overall efficacy against cancer cells .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various benzothiazole derivatives compared to this compound:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 24.15 | Apoptosis induction |
| Benzothiazole Derivative A | HeLa | 26.43 | Enzyme inhibition |
| Benzothiazole Derivative B | MCF | 0.57 | Metabolic disruption |
Q & A
Q. What are the optimal synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core and subsequent coupling with tetrahydrofuran-derived intermediates. Key steps include:
- Amide bond formation : Reacting 6-fluorobenzo[d]thiazol-2-amine with activated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents like DMF or dichloromethane .
- Solvent and catalyst optimization : Using dimethylformamide (DMF) as a solvent and triethylamine as a base enhances nucleophilic substitution efficiency. Catalysts such as HATU or EDCI improve coupling yields .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation. For example, yields of structurally analogous compounds (e.g., ) range from 21% to 33% under reflux conditions .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- 1H/13C NMR spectroscopy : Assign peaks to verify substituent positions. For instance, the fluorobenzo[d]thiazole proton signals appear at δ 7.2–8.1 ppm, while tetrahydrofuran methylene protons resonate at δ 3.5–4.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for similar compounds: m/z 473–507) and fragmentation patterns .
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.5% indicate purity) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Q. What solvents and catalysts are recommended for the multi-step synthesis of this compound to ensure selectivity and efficiency?
- Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates. Tetrahydrofuran (THF) is avoided due to structural interference with the tetrahydrofuran-2-ylmethyl group .
- Catalysts : EDCI/HOBt for amide coupling minimizes racemization. For Suzuki-Miyaura cross-coupling (if applicable), Pd(PPh3)4 and Na2CO3 in dioxane/water mixtures are effective .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental data in NMR and MS characterization of this compound?
- Dynamic effects in NMR : Rotameric equilibria in the acetamide group can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) collapses splitting, confirming conformational mobility .
- Isotopic patterns in MS : Fluorine (19F) and sulfur (32S/34S) isotopic clusters aid in distinguishing molecular ion peaks from background noise. For example, [M+2]+ peaks in (m/z 473/507) align with Cl/Br isotopes .
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis sets) to validate assignments .
Q. What strategies are employed to analyze contradictory results in biological activity assays across different studies?
- Dose-response normalization : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) to control for cell-line variability .
- Metabolic stability testing : Assess compound degradation in liver microsomes (e.g., rat/human S9 fractions) to explain discrepancies between in vitro and in vivo efficacy .
- Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases or GPCRs) .
Q. Which computational approaches are utilized to predict the binding interactions of this compound with biological targets, and how do they compare with experimental findings?
- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses in enzyme active sites (e.g., ’s use of docking to explain anti-inflammatory activity). Docking scores (ΔG < −7 kcal/mol suggest strong binding) correlate with experimental IC50 values .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable ligand-target complexes .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon fluorobenzo[d]thiazole modification, aligning with SAR studies .
Q. How do structural modifications at specific positions (e.g., fluorobenzo[d]thiazole or tetrahydrofuran moieties) impact the compound's pharmacological profile, and what methodologies are used to assess these changes?
- Fluorine substitution : Replace 6-F with Cl or Br to study electronic effects. LogP measurements (HPLC) and Hammett constants quantify lipophilicity/electron-withdrawing effects .
- Tetrahydrofuran ring opening : Hydrolyze the THF moiety under acidic conditions (HCl/EtOH) and compare solubility (e.g., logS decreases by 0.5 units) and CYP450 inhibition .
- SAR studies : Synthesize analogs (e.g., N-alkyl vs. N-aryl substitutions) and test against cancer cell lines (e.g., MCF-7, A549). IC50 shifts >10-fold indicate critical pharmacophore regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
